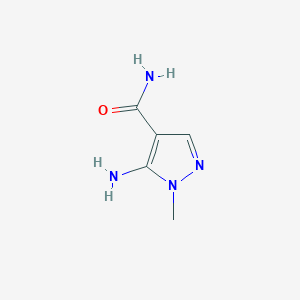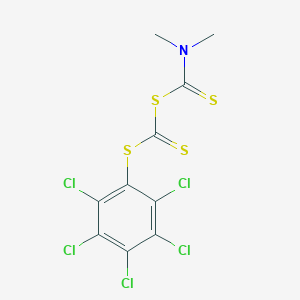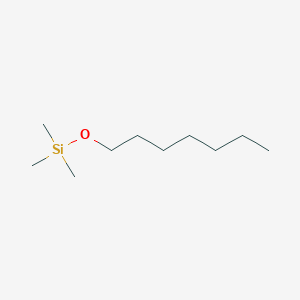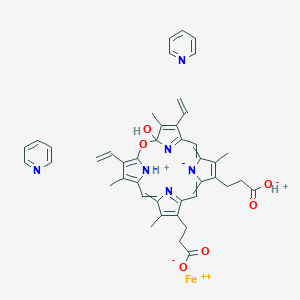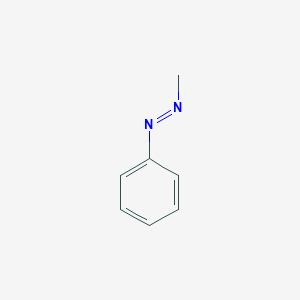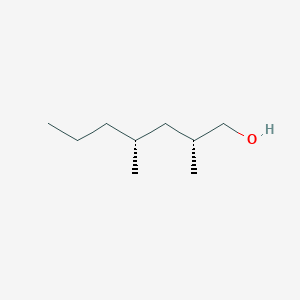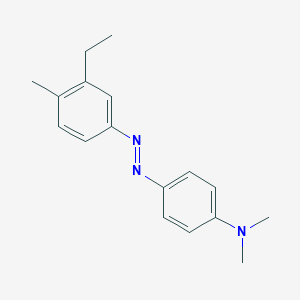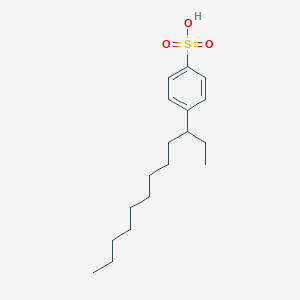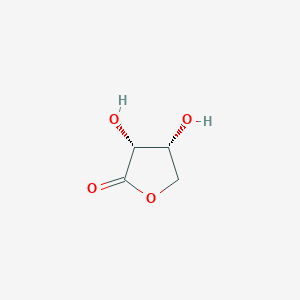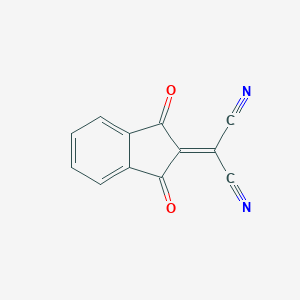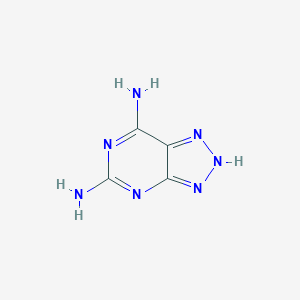
(2E)-1-(2,4-Dimethoxyphenyl)-3-(2-thienyl)prop-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (2E)-1-(2,4-Dimethoxyphenyl)-3-(2-thienyl)prop-2-EN-1-one is a chalcone derivative, which is a class of organic compounds that are known for their diverse range of biological activities. Chalcones are characterized by the presence of an α,β-unsaturated ketone moiety, which is a common feature in various natural products with medicinal properties. Although the specific compound is not directly described in the provided papers, similar compounds with slight variations in their substituents have been synthesized and studied, indicating a potential interest in the chemical and biological properties of such molecules.
Synthesis Analysis
The synthesis of related chalcone derivatives typically involves an aldol condensation reaction, which is a common method for forming carbon-carbon double bonds in organic chemistry. For instance, a similar compound, 1-(2,5-dimethyl-3-thienyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, was synthesized using an aldol condensation of 3-acetyl-2,5-dimethythiophene and 2,4,5-trimethoxybenzaldehyde in methanolic NaOH at room temperature, resulting in a high yield . This suggests that the compound of interest could potentially be synthesized through a similar reaction using 2,4-dimethoxyacetophenone and an appropriate thiophene-derived aldehyde.
Molecular Structure Analysis
The molecular structure of chalcone derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and sometimes X-ray crystallography. For example, the molecular structure of a related compound was confirmed by IR and single crystal X-ray diffraction studies . The vibrational wavenumbers were computed using both Hartree-Fock (HF) and Density Functional Theory (DFT) methods, which are powerful tools for predicting and confirming the molecular structure of organic compounds .
Chemical Reactions Analysis
Chalcones can undergo a variety of chemical reactions due to the reactive α,β-unsaturated ketone system. These reactions include cyclization, addition, and oxidation-reduction processes, which can be utilized to synthesize a wide array of derivatives with different biological activities. The specific chemical reactions that (2E)-1-(2,4-Dimethoxyphenyl)-3-(2-thienyl)prop-2-EN-1-one might undergo are not detailed in the provided papers, but it can be inferred that it would exhibit similar reactivity to other chalcone derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcone derivatives can be influenced by the nature of their substituents. The presence of methoxy groups, as seen in the related compounds, can affect the electron distribution within the molecule, which in turn can influence properties such as solubility, melting point, and reactivity. The first hyperpolarizability and infrared intensities of a similar compound were reported, indicating its potential application in nonlinear optics due to its electronic properties . The HOMO and LUMO analysis, as well as the molecular electrostatic potential (MEP) map, provide insights into the charge transfer within the molecule and the reactive sites for potential chemical reactions .
Scientific Research Applications
Overview of Chemical and Structural Properties
The compound "(2E)-1-(2,4-Dimethoxyphenyl)-3-(2-thienyl)prop-2-EN-1-one" is related to a broad range of research areas due to its chemical structure that includes a thiophene ring, which is commonly studied for its potential in various applications. The presence of the dimethoxyphenyl group adds to its relevance in medicinal chemistry and materials science. While direct studies on this specific compound were not found, related research offers insights into the potential applications and importance of its structural motifs.
Potential Applications in Medicinal Chemistry
The structural features of thiophene and dimethoxyphenyl are often explored for their biological activities. Thiophene derivatives, for instance, have been extensively reviewed for their role in medicinal chemistry, showing promise as ligands in coordination chemistry and exhibiting significant biological properties (Saeed, Flörke, & Erben, 2014). Similarly, compounds with dimethoxyphenyl groups have been investigated for their antioxidative and anti-inflammatory properties, indicating the potential of such structures in developing therapeutic agents (Raut et al., 2020).
Importance in Organic Electronics and Photovoltaics
The application of thiophene derivatives extends beyond medicinal chemistry into the field of organic electronics and photovoltaics. For instance, materials based on thiophene units, such as poly(3,4-ethylenedioxythiophene), have been highlighted for their promising thermoelectric properties, indicating the relevance of thiophene-based compounds in developing flexible and efficient energy materials (Yue & Xu, 2012).
Role in Heterocyclic Chemistry and Synthesis
The structural motifs present in "(2E)-1-(2,4-Dimethoxyphenyl)-3-(2-thienyl)prop-2-EN-1-one" are also significant in heterocyclic chemistry, where the synthesis and functionalization of such compounds offer pathways to novel materials and biologically active molecules. The versatility of thiophene derivatives in synthesizing complex heterocycles is a key area of interest (Petrov & Androsov, 2013).
properties
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-17-11-5-7-13(15(10-11)18-2)14(16)8-6-12-4-3-9-19-12/h3-10H,1-2H3/b8-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXJZBXDALNTAB-SOFGYWHQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CS2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CS2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,4-Dimethoxyphenyl)-3-(2-thienyl)prop-2-EN-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-Pyrazol-3-one, 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-phenyl-](/img/structure/B97524.png)


